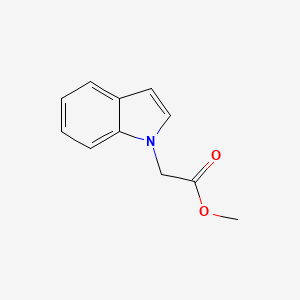

methyl 2-(1H-indol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-indol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWMODFYWAQRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359507 | |

| Record name | methyl 2-(1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33140-80-6 | |

| Record name | methyl 2-(1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1H-indol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(1H-indol-1-yl)acetate from Indole

Introduction: The Significance of the Indole Scaffold and the Utility of Methyl 2-(1H-indol-1-yl)acetate in Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and versatile reactivity have made it a cornerstone in medicinal chemistry, with indole-containing drugs demonstrating a wide spectrum of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The functionalization of the indole ring, particularly at the N-1 position, is a critical strategy in the design and synthesis of novel drug candidates, as it allows for the introduction of diverse pharmacophores that can modulate the biological activity and pharmacokinetic properties of the parent molecule.

This technical guide provides a comprehensive overview of the synthesis of this compound from indole. This compound is a valuable building block in organic synthesis and holds particular significance as a key intermediate in the preparation of various pharmaceutically important molecules. A notable example is its role in the synthesis of Zafirlukast, a leukotriene receptor antagonist used in the maintenance treatment of asthma.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic methodologies, mechanistic insights, and practical considerations for the preparation of this important indole derivative.

Synthetic Strategies for the N-Alkylation of Indole

The synthesis of this compound is achieved through the N-alkylation of indole with a suitable two-carbon electrophile bearing a methyl ester group. The core of this transformation involves the deprotonation of the indole nitrogen to form the indolide anion, which then acts as a nucleophile to displace a leaving group on the alkylating agent. The choice of base, solvent, and alkylating agent, as well as the reaction conditions, are crucial for achieving high yields and selectivity.

Methodology 1: Classical N-Alkylation using a Strong Base

A widely employed and robust method for the N-alkylation of indoles involves the use of a strong base to quantitatively generate the indolide anion. Sodium hydride (NaH) is a common choice for this purpose, typically used in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

The reaction proceeds via a two-step mechanism. First, the hydride ion from sodium hydride deprotonates the indole at the N-1 position to form the sodium salt of the indolide anion and hydrogen gas. This is followed by a nucleophilic substitution (SN2) reaction where the indolide anion attacks the electrophilic carbon of the alkylating agent, methyl 2-bromoacetate or methyl 2-chloroacetate, displacing the halide to form the desired product.

Caption: Mechanism of classical N-alkylation of indole.

Materials:

-

Indole

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl 2-bromoacetate (or methyl 2-chloroacetate)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas should cease, and the solution may become a clear or slightly colored solution of the sodium indolide.

-

Methyl 2-bromoacetate (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is then diluted with water and extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Methodology 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases like sodium hydride. This method involves a biphasic system, typically an organic solvent and an aqueous solution of a base, with a phase-transfer catalyst that facilitates the transfer of the hydroxide or indolide anion into the organic phase.

The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is central to this methodology. The lipophilic cation of the catalyst pairs with the hydroxide ion from the aqueous phase, transporting it into the organic phase where it can deprotonate the indole. Alternatively, the catalyst can exchange its counter-ion for the indolide anion, which is then more soluble in the organic phase and can readily react with the alkylating agent. This approach avoids the need for strictly anhydrous conditions and strong, hazardous bases.

Caption: Workflow for the PTC synthesis of this compound.

Materials:

-

Indole

-

Methyl 2-bromoacetate

-

Sodium hydroxide

-

Tetrabutylammonium bromide (TBAB)

-

Toluene (or another suitable organic solvent like benzene)

-

Water

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (1.0 equivalent) and methyl 2-bromoacetate (1.2 equivalents) in toluene, an aqueous solution of sodium hydroxide (e.g., 50% w/v, 2-3 equivalents) is added.

-

Tetrabutylammonium bromide (0.05-0.1 equivalents) is then added to the biphasic mixture.

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

-

After completion, the phases are separated. The aqueous phase can be acidified with dilute hydrochloric acid and extracted with ethyl acetate to recover any unreacted indole.

-

The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes the expected reaction parameters and product characteristics.

| Parameter | Methodology 1 (Strong Base) | Methodology 2 (PTC) |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous DMF or THF | Toluene/Water |

| Catalyst | None | Tetrabutylammonium Bromide |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 4-12 hours | 12-24 hours |

| Typical Yield | 70-90% | 65-85% |

| Purification | Column Chromatography | Column Chromatography |

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

7.65 (d, J = 7.9 Hz, 1H, H-4)

-

7.20-7.30 (m, 2H, H-5, H-6)

-

7.12 (d, J = 8.2 Hz, 1H, H-7)

-

7.08 (d, J = 3.1 Hz, 1H, H-2)

-

6.52 (d, J = 3.1 Hz, 1H, H-3)

-

4.85 (s, 2H, N-CH₂)

-

3.75 (s, 3H, O-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

169.5 (C=O)

-

136.0 (C-7a)

-

128.8 (C-2)

-

128.0 (C-3a)

-

121.8 (C-5)

-

121.0 (C-6)

-

120.0 (C-4)

-

109.5 (C-7)

-

102.0 (C-3)

-

52.5 (O-CH₃)

-

48.0 (N-CH₂)

-

-

Mass Spectrometry (ESI-MS): m/z 190.08 [M+H]⁺, 212.06 [M+Na]⁺

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound from indole: a classical approach using a strong base and a more convenient method employing phase-transfer catalysis. The choice of methodology will depend on the specific laboratory capabilities and safety considerations. Both routes provide good to excellent yields of the desired product. The significance of this compound as a versatile building block, particularly in the synthesis of the anti-asthmatic drug Zafirlukast, underscores the importance of efficient and scalable synthetic routes to this compound. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

References

-

Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. (2023). Taylor & Francis Online. [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Publishing. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. [Link]

- A kind of synthetic method of zafirlukast intermediate. (n.d.).

- Preparation process of zafirlukast. (n.d.).

-

Derivatives of indole-1-acetic acid as antiinflammatory agents. (n.d.). ACS Publications. [Link]

-

Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (2018). ACS Omega. [Link]

-

B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. (n.d.). [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

-

Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). (2016). Drug Dev Res. [Link]

-

Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). (2022). PubMed Central. [Link]

-

Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors. (n.d.). JOCPR. [Link]

-

Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. CN108084077B - A kind of synthetic method of zafirlukast intermediate - Google Patents [patents.google.com]

- 5. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Methyl 2-(1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active compounds. Methyl 2-(1H-indol-1-yl)acetate is a key intermediate and building block in this field. Its precise structure, established through rigorous spectroscopic analysis, is paramount for ensuring the integrity of subsequent research and development. The substitution pattern on the indole ring—specifically, whether alkylation occurs on the nitrogen (N-1) or a carbon atom (C-3)—dramatically influences the molecule's chemical behavior and biological activity.

This technical guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques used to characterize this compound (CAS No: 33140-80-6)[1]. As a senior application scientist, my objective is not merely to present data but to explain the underlying principles and the causal logic behind the experimental choices. This guide is designed to be a self-validating framework, enabling researchers to confidently confirm the identity, purity, and structure of this vital compound.

Molecular Structure and Foundational Data

A clear understanding of the molecular architecture is the starting point for any spectroscopic interpretation.

-

Chemical Formula: C₁₁H₁₁NO₂[1]

-

Molecular Weight: 189.21 g/mol [1]

-

Monoisotopic Mass: 189.07898 Da[2]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, it definitively confirms that the acetate group is attached to the indole nitrogen (N-1), a critical piece of information that distinguishes it from its C-3 substituted isomer, methyl 2-(1H-indol-3-yl)acetate[3][4].

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The key diagnostic signals are the two singlets for the non-coupled methylene (-CH₂-) and methyl (-CH₃) protons of the acetate group. Their chemical shifts, along with the characteristic patterns of the indole ring protons, provide a unique fingerprint for the N-1 isomer.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 0-12 ppm, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Proton) |

| ~7.65 | Doublet (d) | H-4 |

| ~7.20-7.30 | Multiplet (m) | H-5, H-6 |

| ~7.15 | Doublet (d) | H-7 |

| ~7.10 | Doublet (d) | H-2 |

| ~6.55 | Doublet (d) | H-3 |

| ~4.90 | Singlet (s) | H-8 (-NCH₂) |

| ~3.75 | Singlet (s) | H-12 (-OCH₃) |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative compilation.

Causality Behind Assignments:

-

The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) typically appear between 7.0 and 7.7 ppm and show characteristic coupling patterns.

-

The singlet at ~4.90 ppm is highly diagnostic. Its integration value of 2H and lack of splitting confirm it as the methylene group attached to the nitrogen, which has no adjacent protons.

-

The sharp singlet at ~3.75 ppm, integrating to 3H, is characteristic of the methyl ester protons[5].

-

The protons at C-2 and C-3 of the indole ring appear as doublets due to their coupling with each other. Their upfield shift compared to the benzene ring protons is typical for the electron-rich pyrrole ring.

¹³C NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon skeleton. The chemical shift of the carbonyl carbon is a key identifier for the ester functional group. Furthermore, Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, adding another layer of validation.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a slightly higher concentration (~20-30 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a single line. A DEPT-135 experiment should be run subsequently.

Data Presentation: ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Type (DEPT-135) | Assignment (Carbon) |

| ~169.5 | Quaternary | C-9 (C=O) |

| ~136.0 | Quaternary | C-7a |

| ~128.8 | CH | C-2 |

| ~128.0 | Quaternary | C-3a |

| ~122.0 | CH | C-5 |

| ~121.5 | CH | C-6 |

| ~120.0 | CH | C-4 |

| ~109.5 | CH | C-7 |

| ~102.0 | CH | C-3 |

| ~52.5 | CH₃ | C-12 (-OCH₃) |

| ~48.5 | CH₂ | C-8 (-NCH₂) |

Trustworthiness Through 2D NMR: For ultimate structural confirmation, 2D NMR experiments provide a self-validating system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the C-H assignments in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This reveals 2- and 3-bond correlations between protons and carbons. For this compound, the most crucial correlation is from the methylene protons (H-8, δ ~4.90) to the indole carbons C-2 and C-7a. This unequivocally proves the point of attachment is N-1.

Caption: Key HMBC correlations confirming the N-1 substitution.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, two features are critically important: the presence of a strong ester carbonyl (C=O) absorption and the absence of the N-H stretch characteristic of an unsubstituted indole.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a thin film can be cast onto a salt plate from a volatile solvent.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1750 | Strong | Ester C=O Stretch |

| ~1610, ~1460 | Medium-Strong | Aromatic C=C Stretch |

| ~1220 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | C-H Out-of-plane bend (ortho-disubstituted benzene) |

Trustworthiness & Self-Validation: The IR spectrum serves as a quick quality control check. The strong, sharp peak around 1750 cm⁻¹ is the unmistakable signature of the ester carbonyl group. Equally important is the lack of a broad absorption band around 3300-3400 cm⁻¹, which would indicate the presence of an N-H bond from the starting indole material. This confirms the success of the N-alkylation reaction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing an exceptionally high degree of confidence in the compound's identity.

Experimental Protocol: Mass Spectrum Acquisition

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for this molecule.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via LC-MS.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.

Data Presentation: ESI-MS Data

| m/z (mass-to-charge) | Ion | Interpretation |

| 190.0863 | [M+H]⁺ | Protonated Molecular Ion |

| 212.0682 | [M+Na]⁺ | Sodium Adduct |

Authoritative Grounding (HRMS): The theoretical exact mass for the protonated molecule [C₁₁H₁₂NO₂]⁺ is 190.08626. An experimental HRMS measurement within a few parts per million (ppm) of this value confirms the elemental formula C₁₁H₁₁NO₂.[2]

Fragmentation Analysis: Under harsher ionization conditions like Electron Ionization (EI), the molecule fragments in a predictable way. This pattern provides further structural validation.

Caption: Plausible EI mass spectrometry fragmentation pathway.

Conclusion

The unambiguous characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, supported by 2D methods, provide the definitive structural framework, confirming N-1 substitution. Infrared spectroscopy offers rapid verification of essential functional groups and confirms the absence of starting material. Finally, high-resolution mass spectrometry validates the elemental composition with impeccable accuracy. This multi-faceted approach ensures the scientific integrity required for professionals in research and drug development, providing a reliable foundation for future innovation.

References

-

PubChemLite. This compound (C11H11NO2). Available from: [Link]

-

ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. Available from: [Link]

-

NIST WebBook. 1H-Indole-3-acetic acid, methyl ester. Available from: [Link]

Sources

A Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(1H-indol-1-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(1H-indol-1-yl)acetate is an N-substituted derivative of the indole heterocyclic system, a core scaffold in numerous natural products and pharmacologically active compounds.[1][2] Unlike its isomers where the acetate group is attached to the carbocyclic ring or at the C2/C3 position, the N1-substitution fundamentally alters the electronic properties and reactivity of the indole nucleus. This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, synthesis, and key reactivity patterns. We will explore the transformations of both the ester functional group and the indole ring, offering mechanistic insights and field-proven experimental protocols to empower researchers in its application as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is foundational for its application in research and development. This section details the known and predicted properties of this compound.

Structural and Physical Properties

The key identifying information and physical properties for this compound are summarized below. It is important to note that while some data is experimentally verified, other values are predicted based on computational models due to a lack of extensive characterization in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 33140-80-6 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |

| Molecular Weight | 189.21 g/mol | [3][4] |

| Canonical SMILES | COC(=O)CN1C=CC2=CC=CC=C21 | [3][4] |

| InChIKey | FSWMODFYWAQRFP-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.7 | [4] |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Ethyl Acetate, and Chloroform. |

Spectroscopic Characterization (Predicted)

The following tables outline the predicted spectroscopic data, which serve as a benchmark for the characterization of synthesized material. These predictions are derived from established principles of NMR and IR spectroscopy and data from analogous indole structures.[5][6][7]

Table 2.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |

|---|---|---|---|

| ~7.65 | d | 1H | Ar-H (Indole C4-H) |

| ~7.20-7.30 | m | 2H | Ar-H (Indole C6/C7-H) |

| ~7.15 | d | 1H | Ar-H (Indole C2-H) |

| ~7.10 | t | 1H | Ar-H (Indole C5-H) |

| ~6.55 | d | 1H | Ar-H (Indole C3-H) |

| ~5.00 | s | 2H | N-CH₂ |

| ~3.75 | s | 3H | O-CH₃ |

Table 2.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~169.0 | C=O (Ester) |

| ~136.0 | C7a |

| ~129.0 | C3a |

| ~128.5 | C2 |

| ~122.0 | C6 |

| ~121.0 | C4 |

| ~120.0 | C5 |

| ~109.5 | C7 |

| ~102.0 | C3 |

| ~52.5 | O-CH₃ |

| ~50.0 | N-CH₂ |

Table 2.3: Key Infrared (IR) Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3050-3150 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1750 | C=O Stretch (Ester) |

| ~1600, ~1460 | C=C Stretch (Aromatic) |

| ~1220 | C-O Stretch (Ester) |

Synthesis and Safe Handling

The reliable synthesis and proper handling of starting materials are paramount for successful and safe research outcomes.

Recommended Synthetic Route: N-Alkylation of Indole

The most direct and efficient synthesis of this compound is the N-alkylation of indole with a methyl haloacetate. This reaction proceeds via an Sₙ2 mechanism. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for quantitatively deprotonating the indole nitrogen, thereby activating it for nucleophilic attack. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or phase-transfer catalysts.

Caption: Synthetic workflow for N-alkylation of indole.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents & Equipment:

-

Indole

-

Sodium Hydride (60% dispersion in mineral oil)

-

Methyl Bromoacetate

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Preparation: To a dry, nitrogen-flushed round-bottom flask, add indole (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the indole anion.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl bromoacetate (1.2 eq) dropwise via a dropping funnel. Causality Note: The excess of the alkylating agent ensures the complete consumption of the valuable indole anion. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

This compound should be handled with standard laboratory precautions.

| Hazard Class | Statement |

| GHS Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Precautionary | P280: Wear protective gloves/eye protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by two primary sites: the ester functional group and the electron-rich indole ring.

Reactions at the Ester Moiety

The ester can be readily hydrolyzed under basic conditions to yield 2-(1H-indol-1-yl)acetic acid. This saponification reaction is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt can be protonated in an acidic workup to give the free carboxylic acid, a crucial intermediate for amide couplings and other transformations.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Protocol: Saponification to 2-(1H-indol-1-yl)acetic acid

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50-60 °C for 2-4 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH ~2 with cold 2M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid.

The ester can undergo aminolysis by reacting with primary or secondary amines to form the corresponding amides. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. The resulting amides are stable functional groups prevalent in medicinal chemistry, making this a key transformation for generating compound libraries for drug discovery.

Reactions Involving the Indole Nucleus

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack.[8] In a standard indole, substitution occurs preferentially at the C3 position. For N1-substituted indoles, the nitrogen lone pair's ability to donate into the ring is somewhat diminished, but C3 remains the most nucleophilic position. The intermediate cation formed by attack at C3 is more stable as the positive charge can be delocalized over the nitrogen atom without disrupting the benzene ring's aromaticity.

Caption: General mechanism for electrophilic substitution at C3.

Common electrophilic substitution reactions include:

-

Vilsmeier-Haack Reaction: Formylation at C3 using phosphoryl chloride (POCl₃) and DMF.

-

Mannich Reaction: Aminomethylation at C3 using formaldehyde and a secondary amine.[8]

-

Nitration/Halogenation: These reactions require milder conditions than those used for benzene to avoid polysubstitution or degradation.

Utility as a Synthetic Intermediate

This compound is a valuable building block for several reasons:

-

Protected Indole Nitrogen: The N1-substituent prevents unwanted side reactions at the nitrogen during subsequent transformations of the indole ring.

-

Versatile Handle: The ester group can be easily converted into a carboxylic acid, amide, or reduced to an alcohol, providing a versatile anchor point for building molecular complexity.

-

Access to Bioactive Scaffolds: The corresponding acid, 2-(1H-indol-1-yl)acetic acid, can be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., EDC, HOBt) to synthesize libraries of potential drug candidates.

Conclusion

This compound is a synthetically accessible and highly versatile intermediate. Its reactivity is characterized by the dual functionality of a modifiable ester group and an electron-rich indole nucleus prone to electrophilic substitution at the C3 position. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, allows researchers to effectively leverage this compound in the design and synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

- Benchchem. Spectroscopic and Structural Elucidation of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: A Technical Guide.

- ChemicalBook. methyl 2-(1H-indol-2-yl)acetate CAS 21422-40-2.

- Ciogli, A. et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Center for Biotechnology Information.

- Jia, C. et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online.

- FooDB. Showing Compound Indole-3-methyl acetate (FDB000936).

- PubChemLite. This compound (C11H11NO2).

- ChemSynthesis. methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.

- Google Patents. US2701250A - Process of producing indole-3-acetic acids.

- The Royal Society of Chemistry. Supporting information.

- Castagnolo, D. et al. (2024). Experimental Results and Mechanistic Insights on the Reactions of Indolylmethyl Acetates with Soft Carbon Pronucleophiles. National Center for Biotechnology Information.

- Jia, C. et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate.

- Jia, C. et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals.

- TargetMol. Methyl 2-(1H-indol-3-yl)acetate | Endogenous Metabolite.

- Kushwaha, D. Synthesis and Chemistry of Indole.

- De Angelis, M. et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Publishing.

- Wang, M. et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. National Center for Biotechnology Information.

- Magritek. Methyl 1H-indole-3-carboxylate.

- Biosynth. This compound | 33140-80-6 | IBA14080.

- Tripathi, K. N. et al. (2025). Aminolysis of activated esters of indole-3-acetic acid in acetonitrile. ACS Publications.

- ChemicalBook. methyl 2-(1H-indol-2-yl)acetate synthesis.

- ChemicalBook. Methyl 2-(1-methyl-1H-indol-3-yl)acetate | 58665-00-2.

- Shi, Z. et al. (2025). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.

- Shi, Z. et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Research Press.

- El-Subbagh, H. I. et al. (2015). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Center for Biotechnology Information.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. Methyl 2-(1-methyl-1H-indol-3-yl)acetate | 58665-00-2 [chemicalbook.com]

- 8. bhu.ac.in [bhu.ac.in]

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Indole-3-Acetic Acid Derivatives

Indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, is far more than a regulator of plant growth; its core structure is a "privileged scaffold" in medicinal chemistry.[1][2] This versatile heterocyclic compound is found in numerous alkaloids, peptides, and synthetic molecules, forming the basis for a wide range of biologically active agents.[2][3] The true potential of this scaffold is unlocked through chemical modification. By altering the indole ring and the acetic acid side chain, medicinal chemists have developed a vast library of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4]

The indole framework's ability to mimic peptide structures allows its derivatives to bind reversibly to a variety of enzymes and receptors, opening enormous opportunities to develop novel drugs with distinct mechanisms of action.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of IAA derivatives. It moves beyond a simple listing of facts to explain the causality behind experimental choices, details self-validating protocols for assessing biological activity, and grounds its claims in authoritative, verifiable sources.

Part I: Anticancer Activity of Indole-3-Acetic Acid Derivatives

The application of IAA derivatives in oncology is one of the most intensely researched areas. These compounds exhibit selective cytotoxicity against various cancer cell lines through diverse and often interconnected mechanisms.[5][6]

Core Mechanisms of Antineoplastic Action

The anticancer effects of IAA derivatives are not attributable to a single mode of action but rather a combination of cellular assaults that overwhelm cancer cell defenses.

-

Induction of Apoptosis: A primary mechanism involves the programmed cell death, or apoptosis. Many IAA derivatives trigger apoptotic pathways, leading to the systematic dismantling of the cancer cell.[1]

-

Inhibition of Tubulin Polymerization: Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis). Certain IAA derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death.[1][7]

-

Modulation of Key Signaling Pathways: Cancer is often driven by aberrant signaling pathways. IAA derivatives have been shown to modulate critical pathways, such as the NF-κB pathway, which is heavily involved in inflammation and cell survival.[1][8][9]

-

Enzyme Inhibition: DNA topoisomerases are crucial enzymes for managing DNA topology during replication. Some indole derivatives act as topoisomerase inhibitors, preventing cancer cells from replicating their DNA and proliferating.[7]

Innovative Prodrug Strategies: The IAA/HRP System

A groundbreaking approach in targeted cancer therapy utilizes IAA derivatives as prodrugs that are activated by the plant enzyme horseradish peroxidase (HRP).[6][10] IAA itself is largely non-toxic to mammalian cells.[6][11] However, when HRP is specifically delivered to a tumor site (e.g., via antibody-directed therapy), it can oxidize a systemically administered, non-toxic IAA derivative into a highly cytotoxic species, such as 3-methylene-2-oxindole.[6][12] This reactive molecule can then induce lipid peroxidation and form adducts with DNA, leading to localized cancer cell death while sparing healthy tissue.[6][12]

The diagram below illustrates this targeted activation mechanism.

Caption: Targeted activation of an IAA prodrug by HRP in a tumor microenvironment.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) |

| IAA Derivative A | MCF-7 (Breast) | 8.5 |

| IAA Derivative B | HeLa (Cervical) | 13.4 |

| IAA Derivative C (Halogenated) | V79 (Fibroblast) | <0.1 (with HRP) |

| Cisplatin (Standard) | HeLa (Cervical) | 13.2 |

| (Data synthesized from multiple sources for illustrative purposes).[1][13][14] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells.[5] It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or cytostatic effects.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

-

Compound Preparation: Prepare a stock solution of the IAA derivative (e.g., 10 mM in DMSO). Create serial dilutions in complete medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).[5]

-

Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, under the same conditions.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[5]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: [(Absorbance of sample - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC₅₀ value can then be determined by plotting viability against the logarithm of the compound concentration.

Caption: Standard experimental workflow for the in vitro MTT cell viability assay.

Part II: Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. IAA derivatives have demonstrated significant potential in mitigating these processes.[8][15]

Mechanism of Action: A Dual Approach

The anti-inflammatory properties of IAA derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][16] Furthermore, many of these compounds exhibit potent antioxidant activity by scavenging free radicals, which complements their anti-inflammatory effects.[1]

-

COX Inhibition: Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Many traditional NSAIDs inhibit both, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors is a major goal, and some IAA derivatives show this selectivity.[16]

-

Antioxidant Action: IAA derivatives can directly neutralize harmful reactive oxygen species (ROS).[8][9] They can also up-regulate the expression of protective antioxidant enzymes, such as heme oxygenase-1 (HO-1), which provides a secondary, more sustained defense against oxidative stress.[8][9] This dual action—direct scavenging and induction of endogenous defenses—makes them robust antioxidant agents.

The diagram below outlines the anti-inflammatory signaling pathway influenced by IAA derivatives.

Caption: Anti-inflammatory and antioxidant mechanism of IAA derivatives.[8][9]

Quantitative Data: COX Inhibition and Antioxidant Capacity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| IAA Derivative S3 | >100 | 11.2 | >8.9 |

| Indomethacin | 0.8 | 12.5 | 0.064 |

| (Data adapted from[16]) |

| Compound | DPPH Scavenging Activity EC₅₀ (µM) |

| 1-Indole Acetic Acid | High Activity |

| 3-Indole Acetic Acid | Lower Activity |

| (Qualitative comparison based on[17]) |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and straightforward method to evaluate the free-radical scavenging ability of a compound.[1] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant.

Causality: This method is selected for its simplicity and direct measurement of a compound's ability to donate a hydrogen atom, a key mechanism of radical scavenging. The degree of color change is directly proportional to the antioxidant potential.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the IAA derivative in methanol or ethanol. Prepare a solution of DPPH in the same solvent (typically ~0.1 mM).

-

Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

-

Controls: Include a positive control (a known antioxidant like ascorbic acid or trolox) and a negative control (DPPH solution with solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[1] The EC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is determined by plotting scavenging activity against compound concentration.

Part III: Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[2] Indole derivatives have emerged as a promising class of compounds with activity against a range of pathogenic microbes.[2][18]

Spectrum and Mechanism of Action

IAA derivatives have demonstrated efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, as well as various fungal species (e.g., C. albicans).[2][19][20]

While the exact mechanisms are diverse, one key area of investigation is the inhibition of biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. IAA has been shown to significantly inhibit biofilm formation and promote the detachment of bacterial cells in pathogens like P. aeruginosa.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Indole Derivative 9 | < 37.5 | < 37.5 | < 37.5 |

| Indole-Thiourea Hybrid 1 | 12.5 | 12.5 | Not Reported |

| Gentamicin (Standard) | ~1-4 | ~0.5-2 | ~1-4 |

| Ciprofloxacin (Standard) | < 1.0 | < 1.0 | < 1.0 |

| (Data adapted from[2]) |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard laboratory method for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating potency.

Causality: This method is chosen because it directly measures the concentration of a drug required to inhibit microbial growth, providing a clear and reproducible endpoint. Its 96-well format allows for efficient testing of multiple compounds and concentrations simultaneously.

Methodology:

-

Prepare Inoculum: Culture the test microorganism overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Prepare Drug Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the IAA derivative in the broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the drug dilutions.

-

Controls: Include a positive control (wells with inoculum but no drug, to show growth) and a negative control (wells with broth only, to check for sterility).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Indole-3-acetic acid derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their biological activities span from targeted anticancer cytotoxicity and potent anti-inflammatory action to broad-spectrum antimicrobial effects. The ability to modify the core indole scaffold allows for the fine-tuning of these activities, offering a rich platform for the development of new therapeutic agents. Future research will likely focus on optimizing structure-activity relationships to enhance potency and selectivity, exploring novel drug delivery systems like the HRP-based prodrug approach, and investigating their potential in complex diseases where inflammation, oxidative stress, and cellular proliferation are intertwined. The continued exploration of this chemical space holds immense promise for addressing some of the most pressing challenges in medicine.

References

-

Comparative Efficacy of Indole-3-Acetic Acid Derivatives in Oncology and Inflammation. 1

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship.

-

Recent advancements on biological activity of indole and their derivatives: A review.

-

Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. 5

-

One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling.

-

Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy.

-

Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy.

-

Indole-3-acetic acid.

-

Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy.

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.

-

Indole-3-acetic Acid.

-

Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy.

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.

-

Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid.

-

Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid.

-

Structure/activity relationships of indole derivatives.

-

Synthesis and antibacterial activity of some indole acetic acid derivatives.

-

Recent advancements on biological activity of indole and their derivatives: A review.

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines.

-

Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway.

-

Dimethyltryptamine.

-

INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS.

-

The role of indole derivative in the growth of plants: A review.

-

Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications.

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.

-

(PDF) Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.

-

Use of indole-3-acetic acid derivatives in medicine.

-

A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.

-

Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa.

-

Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship.

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.

-

Indole: A Promising Scaffold For Biological Activity.

-

Effect of indole-3-acetic Acid Derivatives on Neuroepithelium in Rat Embryos.

-

Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives.

-

Multifaceted Role of Microbiota‐Derived Indole‐3‐Acetic Acid in Human Diseases and Its Potential Clinical Application.

-

Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway [mdpi.com]

- 16. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 21. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids: From Bio-Prospecting to Structural Elucidation

Indole alkaloids are a vast and structurally diverse class of secondary metabolites, with over 4,100 known compounds, primarily found in plants and fungi.[1][2] Their significant physiological activities have led to the development of crucial pharmaceuticals, including the anticancer agents vinblastine and vincristine, the antihypertensive drug reserpine, and the antimalarial compound quinine.[3] The continuous search for novel indole alkaloids is driven by their potential to yield new therapeutic agents with unique mechanisms of action. This guide provides an in-depth technical overview of the modern methodologies employed in the discovery and isolation of these valuable natural products, intended for researchers, scientists, and professionals in drug development.

The Chemical Landscape of Indole Alkaloids

Indole alkaloids are characterized by the presence of an indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[3] The immense structural diversity within this class arises from the various biosynthetic pathways and the incorporation of other molecular fragments, most notably isoprene units, leading to the formation of terpene indole alkaloids.[2] The amino acid tryptophan is the universal biochemical precursor for all indole alkaloids.[2]

The major classes of indole alkaloids are distinguished by their skeletal frameworks, which are derived from different biosynthetic origins. A simplified classification is presented below.

Caption: Major Classes of Indole Alkaloids.

The Modern Discovery Pipeline: A Multi-pronged Approach

The contemporary search for novel indole alkaloids has shifted from random screening to a more targeted and integrated strategy, leveraging advancements in genomics, metabolomics, and bioinformatics.[4][5] This approach accelerates the discovery process and increases the likelihood of identifying compounds with novel structures and desired biological activities.

The initial step involves the judicious selection of biological source material. Indole alkaloids are particularly abundant in plant families such as Apocynaceae, Rubiaceae, and Loganiaceae.[1][3] Fungi, especially of the Claviceps and Psilocybe genera, are also prolific producers of unique indole alkaloids.[1] Ethnobotanical knowledge can provide valuable leads, pointing to plants with traditional medicinal uses.

Genomics and metabolomics have become indispensable tools for uncovering the biosynthetic potential of organisms and for the early identification of novel compounds.[4][6]

-

Genomic Mining: The sequencing of microbial and plant genomes allows for the identification of biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for natural product synthesis.[5][7] Bioinformatics tools like antiSMASH and PRISM can predict the chemical class of the secondary metabolite produced by a BGC, guiding the targeted isolation of potentially novel compounds.[5][8][9]

-

Metabolomics: This comprehensive analysis of all metabolites in a biological sample provides a snapshot of the organism's chemical profile.[10][11] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in metabolomics.[11] Comparative metabolomics, where the metabolite profiles of different species or strains are compared, can rapidly highlight unique chemical entities.[11]

Caption: Integrated Workflow for Novel Indole Alkaloid Discovery.

HTS enables the rapid screening of large libraries of extracts or compounds against specific biological targets.[12][13] This is a crucial step in identifying "hits" with desired pharmacological activities, such as anticancer, antibacterial, or anti-inflammatory properties.[3][14] Both cell-based and target-based assays are employed.[14] For instance, a screen for pro-angiogenic molecules has been successfully performed using primary cells from transgenic zebrafish embryos.[15]

Extraction and Isolation: From Crude Extract to Pure Compound

The isolation of a target indole alkaloid from a complex biological matrix is a meticulous process that involves a series of extraction and chromatographic steps.

The choice of extraction method depends on the physicochemical properties of the target alkaloid and the nature of the source material.[16] Both traditional and modern techniques are employed.

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the material in a solvent at room temperature.[17] | Simple, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent.[17] | Efficient use of solvent, thorough extraction. | Can degrade thermolabile compounds due to heat. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[16][17] | Faster, more efficient, less solvent consumption. | Can generate free radicals that may degrade some compounds. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[16][17] | Very fast, reduced solvent usage, higher yields. | Requires specialized equipment, potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[18] | "Green" technique, high selectivity, solvent-free extract. | High initial equipment cost. |

A general protocol for the acid-base extraction of alkaloids from plant material is outlined below. This method leverages the basicity of most alkaloids.

Protocol: Acid-Base Extraction of Alkaloids

-

Sample Preparation: The dried and powdered plant material is moistened with an alkaline solution (e.g., 10% sodium carbonate) to liberate the free alkaloid bases.

-

Extraction: The alkalized material is then extracted with an organic solvent (e.g., chloroform, dichloromethane) through maceration or Soxhlet extraction.

-

Acidic Wash: The organic extract containing the free bases is then partitioned with an aqueous acid solution (e.g., 5% HCl). The alkaloids will form salts and move into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.

-

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with ammonium hydroxide) to regenerate the free alkaloid bases, which are then re-extracted with an organic solvent.

-

Concentration: The final organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. Chromatography is the cornerstone of this purification process.[18][19] A combination of different chromatographic techniques is often necessary.[20]

-

Column Chromatography (CC): This is a fundamental preparative technique used for the initial fractionation of the crude extract.[18][21] The stationary phase is typically silica gel or alumina.[22]

-

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of column chromatography separations and for optimizing solvent systems.[21][23]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of alkaloids.[22][23][24] Reversed-phase HPLC with a C18 column is commonly employed.

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.[20] It is particularly useful for separating polar compounds.

Caption: General Purification Workflow for Indole Alkaloids.

Structure Elucidation: Unveiling the Molecular Architecture

Once a novel indole alkaloid has been isolated in pure form, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.[25][26]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and molecular formula of the compound.[18][27] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that provide clues about the compound's substructures.[27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of a molecule in solution.[18][28] A suite of NMR experiments is typically required:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the piecing together of the molecular skeleton.[28]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[29]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide information about the chromophore of the molecule, which is often characteristic of the indole nucleus and any conjugated systems.[26]

Protocol: General Steps for Structure Elucidation

-

Molecular Formula Determination: Obtain the molecular formula from HRMS data.

-

Functional Group Analysis: Identify functional groups using IR and NMR (¹³C chemical shifts) data.

-

¹H and ¹³C NMR Signal Assignment: Assign all proton and carbon signals in the NMR spectra.

-

Substructure Assembly: Use 2D NMR data (COSY, HSQC, HMBC) to connect atoms and build molecular fragments.

-

Stereochemistry Determination: Use NOESY or ROESY NMR experiments and analysis of coupling constants to determine the relative stereochemistry.

-

Absolute Stereochemistry: The absolute configuration may be determined by X-ray crystallography (if suitable crystals can be obtained), chiral synthesis, or comparison with known compounds.

Conclusion and Future Perspectives

The discovery of novel indole alkaloids remains a vibrant and promising area of research. The integration of "-omics" technologies and high-throughput screening has significantly streamlined the initial stages of discovery. Advances in chromatographic and spectroscopic techniques continue to facilitate the isolation and structural characterization of increasingly complex molecules from intricate natural sources. The ongoing exploration of biodiversity, coupled with these powerful analytical tools, will undoubtedly lead to the discovery of new indole alkaloids with the potential to become the next generation of therapeutic agents.

References

- An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Indole Alkaloids - Benchchem. (n.d.).

- Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC - NIH. (n.d.).

- Indole alkaloid - Wikipedia. (n.d.).

- Spectroscopic and chemical techniques for structure elucidation of alkaloids - Slideshare. (n.d.).

- Metabolomics and Genomics in Natural Products Research: Complementary Tools for Targeting New Chemical Entities - PubMed Central. (n.d.).

- Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC - PubMed Central. (n.d.).

- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.).

- High-throughput Screening for Bioactive Molecules Using Primary Cell Culture of Transgenic Zebrafish Embryos - PMC - NIH. (n.d.).

- High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020, June 4).

- Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities - RSC Publishing. (2021, September 2).

- Metabolomics in Natural Product Discovery and Their Applications - ResearchGate. (n.d.).

- Contemporary methods for the extraction and isolation of natural products - PMC - NIH. (2023, June 30).

- Computational approaches to natural product discovery - PMC - NIH. (n.d.).

- Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC - NIH. (n.d.).

- Alkaloid Separation - Lifeasible. (n.d.).

- Bioinformatics for the synthetic biology of natural products: integrating across the Design–Build–Test cycle - PubMed Central. (2016, August 1).

- Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of the Tryptoquialanine Pathway in Penicillium aethiopicum | Journal of the American Chemical Society. (n.d.).

- Biosynthesis of Fungal Indole Alkaloids - PMC - NIH. (n.d.).

- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (n.d.).

- Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025, February 5).

- Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/B512615K. (2006, May 26).

- Modern Approaches to Isolation and Purification in Natural Products Chemistry - Hilaris Publisher. (n.d.).

- Discovering New Natural Products Using Metabolomics-Based Approaches. (n.d.).

- Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC - NIH. (n.d.).

- Natural Product Discovery in the Digital Age Big Data and Bioinformatics - Hilaris Publisher. (2024, February 29).

- Computational Tools for Discovering and Engineering Natural Product Biosynthetic Pathways - ResearchGate. (2025, November 11).

- Pharmacognosy. (n.d.).

- The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. (n.d.).

- Strategies for Natural Products Isolation - Research and Reviews. (2023, June 29).

- Chapter 14: Advanced Research Methodology for Nutraceuticals (High Throughput Screening Assays for Discovering Bioactive Constituents in Functional Foods and Artificial Intelligence) - Books. (2025, May 2).

- Alkaloid Structure Elucidation Guide | PDF | Functional Group | Amine - Scribd. (n.d.).

- High Throughput Screening: The Discovery of Bioactive Substances - John P. Devlin. (n.d.).

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC - PubMed Central. (n.d.).

- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. (n.d.).

- Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods - MDPI. (n.d.).

- Structure Elucidation Of Alkaloids - Hugo Garraffo - Grantome. (n.d.).

- (PDF) Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021, December 5).

- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. (2024, June 23).

- Marine Indole Alkaloids—Isolation, Structure and Bioactivities - ResearchGate. (2025, October 15).

- Spectroscopic Analysis of Vobasan Alkaloids: An Application Note for Structure Elucidation - Benchchem. (n.d.).

- Marine Indole Alkaloids—Isolation, Structure and Bioactivities - Discover - NOAA. (n.d.).

- Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - MDPI. (n.d.).

- INDOLE ALKALOIDS-PHARMACOGNOSY - YouTube. (2020, January 13).

- Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. (n.d.).

- Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC - NIH. (n.d.).

- Chemists reveal novel biocatalysts for bioactive alkaloid synthesis - ScienceDaily. (2017, February 21).

- Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. (2021, June 22).

- Integrated approach addresses some of the biggest challenges in natural products drug discovery - News-Medical.Net. (2022, December 1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. hilarispublisher.com [hilarispublisher.com]